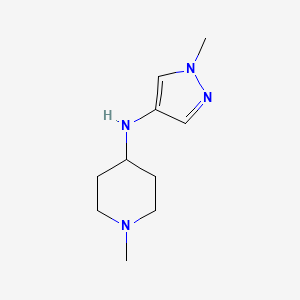

![molecular formula C14H19N B13260278 N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13260278.png)

N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

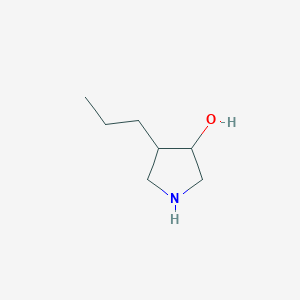

- Its chemical formula is C₁₄H₁₉N , and its molecular weight is approximately 201.30 g/mol .

- The compound features a bicyclo[2.2.1]heptane ring system with a methylphenyl group attached to the nitrogen atom.

N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine: , is a bicyclic amine compound.

Preparation Methods

- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it is likely that chemists would employ strategies involving ring-closure reactions or reductive amination to synthesize it.

- Further research would be needed to uncover detailed synthetic procedures.

Chemical Reactions Analysis

Reactivity: As an amine, it can participate in various chemical reactions.

Potential Reactions:

Common Reagents and Conditions: These would depend on the specific reaction type, but typical reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides).

Major Products: The exact products would vary based on reaction conditions and substituents.

Scientific Research Applications

Neurodegenerative Disorders: Given its structural similarity to memantine (an FDA-approved NMDA receptor antagonist for Alzheimer’s disease), research may explore its potential in treating neurodegenerative disorders .

Glutamate-Related Disorders: Investigating its effects on glutamate receptors could provide insights into glutamate-dependent diseases.

Other Applications: Further studies might reveal applications in other fields, such as medicinal chemistry or industry.

Mechanism of Action

NMDA Receptor Antagonism: Like memantine, it likely acts as an uncompetitive antagonist at NMDA receptors, modulating glutamate signaling.

Molecular Targets: It binds to the phencyclidine (PCP) binding site on NMDA receptors.

Pathways Involved: By blocking NMDA receptors, it may regulate calcium influx and excitotoxicity.

Comparison with Similar Compounds

Uniqueness: Its bicyclo[2.2.1]heptane scaffold sets it apart from other NMDA receptor antagonists.

Similar Compounds: While detailed comparisons are scarce, related compounds include memantine, ketamine, and other NMDA receptor modulators.

Properties

Molecular Formula |

C14H19N |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

N-(4-methylphenyl)bicyclo[2.2.1]heptan-2-amine |

InChI |

InChI=1S/C14H19N/c1-10-2-6-13(7-3-10)15-14-9-11-4-5-12(14)8-11/h2-3,6-7,11-12,14-15H,4-5,8-9H2,1H3 |

InChI Key |

ZMDAOFDCVYJFBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2CC3CCC2C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine](/img/structure/B13260201.png)

![2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B13260205.png)

![4-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13260233.png)

![6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B13260274.png)